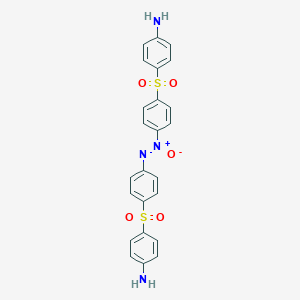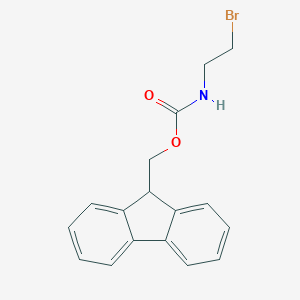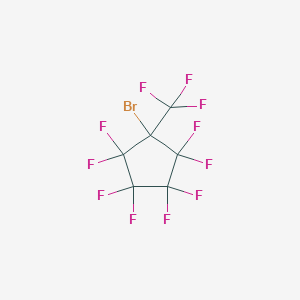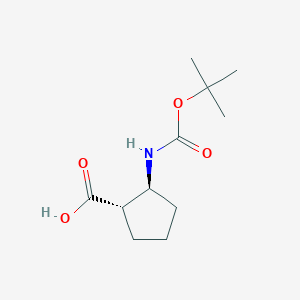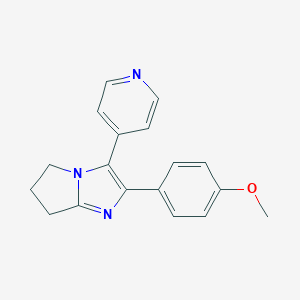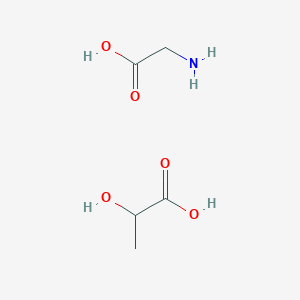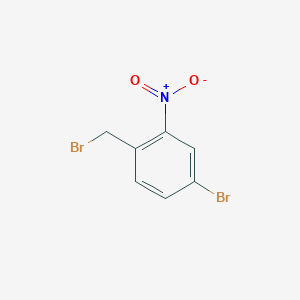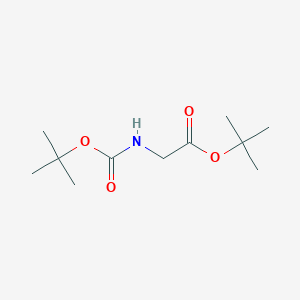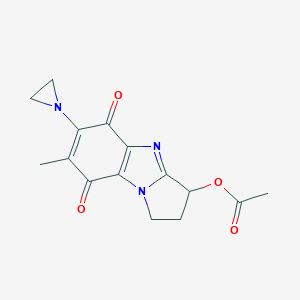
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate, also known as CB 1954, is a prodrug that has been used in cancer research for several decades. It is a synthetic compound that was first synthesized in 1957 by researchers at the University of Birmingham, UK. CB 1954 is a potent cytotoxic agent that has been shown to have selective toxicity towards tumor cells, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 involves the conversion of the prodrug into a cytotoxic agent in the presence of nitroreductase. The reactive species generated by this conversion process then causes DNA damage, which ultimately leads to cell death. The selectivity of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 towards tumor cells is due to the overexpression of nitroreductase in these cells, which allows for the targeted delivery of the cytotoxic agent.
Biochemical and Physiological Effects:
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, leading to cell death in tumor cells. It has also been shown to induce apoptosis, a form of programmed cell death that is important in the regulation of cell growth and development. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its selectivity towards tumor cells, which allows for targeted delivery of the cytotoxic agent. This can help to minimize the side effects associated with traditional chemotherapy. Another advantage of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its potency, which allows for lower doses to be used compared to traditional chemotherapy agents. However, one limitation of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is its dependence on the presence of nitroreductase for activation. This limits its effectiveness in tumor types that do not overexpress this enzyme.
将来の方向性
There are several future directions for research on 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. One area of research is the development of new prodrugs that can be activated by different enzymes, which would allow for the treatment of a wider range of tumor types. Another area of research is the development of new delivery methods for 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Finally, research could focus on the combination of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 with other cancer treatments, such as radiation therapy or immunotherapy, to enhance its effectiveness.
合成法
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is synthesized by reacting 6-nitrobenzimidazole with 3-methylaziridine in the presence of a reducing agent. The resulting product is then acetylated to form 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954. The synthesis of 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 is a complex process that requires several steps and careful attention to detail to ensure the purity and potency of the final product.
科学的研究の応用
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been extensively studied for its potential as a cancer treatment. It works by being converted into a highly reactive species in the presence of the enzyme nitroreductase, which is overexpressed in many tumor cells. This reactive species then causes DNA damage and ultimately leads to cell death. 6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate 1954 has been shown to be effective against a wide range of tumor types, including breast cancer, prostate cancer, and leukemia.
特性
CAS番号 |
123567-24-8 |
|---|---|
製品名 |
6-N-Aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate |
分子式 |
C15H15N3O4 |
分子量 |
301.3 g/mol |
IUPAC名 |
[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] acetate |
InChI |
InChI=1S/C15H15N3O4/c1-7-11(17-5-6-17)14(21)10-12(13(7)20)18-4-3-9(15(18)16-10)22-8(2)19/h9H,3-6H2,1-2H3 |
InChIキー |
FFUXDQVPXSUWDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CCC(C3=N2)OC(=O)C)N4CC4 |
同義語 |
6-N-aziridinyl-3-hydrox-7-methyl-2,3-dihydro-1H-pyrrolo(1,2-a)benzimidazole-5,8-dione 3-acetate PBI-A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)
